molecular formula C7H13N B049918 4-Azaspiro[2.5]octane CAS No. 124269-04-1

4-Azaspiro[2.5]octane

Cat. No. B049918
M. Wt: 111.18 g/mol
InChI Key: HVFHYYCWZWCTMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Azaspiro[2.5]octane and related compounds involves complex organic synthesis techniques. Research on related structures, such as phosphorated 1,3-azoles and poly[octanediol-co-(citric acid)-co-(sebacic acid)] elastomers, highlights the diverse synthetic approaches employed in creating spiro compounds and related derivatives. These methods include the use of metallic derivatives, cross-coupling reactions, and catalyst-free polyesterification reactions, which are pivotal in the construction of such intricate molecular architectures (E. Abdurakhmanova et al., 2018) (I. Djordjevic et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of 4-Azaspiro[2.5]octane derivatives is essential for understanding their chemical reactivity and properties. Techniques such as crystallography and spectroscopy are often utilized to elucidate the detailed molecular geometry and electronic structure of these compounds. Studies on related azine and indole compounds provide insights into the strategies for analyzing complex organic molecules and their structural classifications (J. Safari & Soheila Gandomi-Ravandi, 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-Azaspiro[2.5]octane derivatives encompasses a range of reactions, including photoisomerization in azobenzenes, which illustrates the dynamic behavior of certain spiro compounds under light irradiation. Such properties are crucial for their applications in molecular devices and functional materials (H. Bandara & S. Burdette, 2012).

Physical Properties Analysis

The physical properties of 4-Azaspiro[2.5]octane and its derivatives, such as solubility, melting point, and stability, are critical for their practical application. While specific studies on 4-Azaspiro[2.5]octane are limited, research on related compounds like 1,2,3-triazoles and dihydropyridines provides a framework for understanding how structural variations influence these properties (C. Kaushik et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental to the utility of 4-Azaspiro[2.5]octane derivatives in synthetic chemistry and potential applications. Investigations into the synthetic routes and reactivity of azines and oxadiazoles, for example, reveal the complexity and versatility of nitrogen-containing compounds (J. Safari & Soheila Gandomi-Ravandi, 2014).

Scientific Research Applications

  • Drug Discovery :

    • Synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).
    • Development of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic acetylcholine receptor, demonstrating potential in neuroscience research (Cook et al., 2017).
  • Chemical Synthesis and Structural Analysis :

    • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy, providing insights into the steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).
    • Synthesis of diverse azaspirocycles including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, important for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
  • Materials Science :

    • Investigation of the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions, highlighting their potential as corrosion inhibitors (Chafiq et al., 2020).
    • Efficient gas phase polymer deposition by infrared laser-photosensitized decomposition of 4-silaspiro[3.4]octane, demonstrating applications in the synthesis of organosilicon polymers (Sedláčková et al., 1989).

Safety And Hazards

The safety data sheet for a related compound, 7-oxa-4-azaspiro[2.5]octane, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-8-7(3-1)4-5-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFHYYCWZWCTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608349
Record name 4-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azaspiro[2.5]octane

CAS RN

124269-04-1
Record name 4-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Mao, H Qu, Y Zhao, X Lin - Chemical Communications, 2012 - pubs.rsc.org
1,1-Cyclopropane aminoketones were efficiently synthesized in high yields by the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts using DBU as the base in CH2Cl2. …
Number of citations: 35 pubs.rsc.org
O Rene, IA Stepek, A Gobbi, BP Fauber… - The Journal of Organic …, 2015 - ACS Publications
A palladium(0)-catalyzed rearrangement of piperidones and piperidines bearing a spirocyclopropane ring was developed. The ring expansion reaction led to a variety of functionalized …
Number of citations: 22 pubs.acs.org
K Undheim - Synthesis, 2015 - thieme-connect.com
The biological importance and wide occurrence of spirane systems in nature have stimulated studies in spirane chemistry. The fundamental spirane framework consists of two …
Number of citations: 28 www.thieme-connect.com
YS Park, P Beak - Tetrahedron, 1996 - Elsevier
A series of lithiation-substitution reactions at the α and β positions of N-Boc N-alkyl cyclopropyl amines is reported. The cyclopropane ring is the preferred position for lithiation in the N-…
Number of citations: 51 www.sciencedirect.com
KWA Lee - 2023 - ora.ox.ac.uk
This thesis describes the synthesis of spirocyclic piperidines, specifically 6-azaspiro[4.5]decane and 7-azaspiro[4.5]decane, and the late-stage functionalisation of the synthesised …
Number of citations: 0 ora.ox.ac.uk
F Leroux, M Schlosser, E Zohar… - The chemistry of …, 2004 - Wiley Online Library
This chapter considers five classes of leaving groups: halogens, chalcogens, metalloids, carbon and hydrogen. The source of the metal can be either the element itself or a metal …
Number of citations: 23 onlinelibrary.wiley.com
GE Boswell, DL Musso, AO Davis… - Journal of …, 1997 - Wiley Online Library
A series of bicyclo analogues of several 2‐phenylmorpholines were synthesized and tested for anti‐tetrabenazine activity in mice. Most of the target compounds were prepared by …
Number of citations: 29 onlinelibrary.wiley.com
YS Park - 1996 - search.proquest.com
The lithiation-substitution of N-Boc benzylamines and cyclopropylamines have been investigated to explore the synthetic potential of these substrates. We have achieved the syntheses …
Number of citations: 0 search.proquest.com
RB Clark, M He, Y Deng, C Sun, CL Chen… - Journal of Medicinal …, 2013 - ACS Publications
The C-8 position of the tetracyclines has been largely underexplored because of limitations in traditional semisynthetic techniques. Employing a total synthetic approach allowed for …
Number of citations: 14 pubs.acs.org
C Juneau - docplayer.fr
7 Sommaire Sommaire Remerciements... 5 Sommaire... 7 Abréviations et acronymes Introduction générale Chapitre I: Iminosucres et structures contraintes Iminosucres généralités …
Number of citations: 2 docplayer.fr

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